molecular formula C23H22N2O5 B2847308 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide CAS No. 1421442-42-3

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide

Cat. No.: B2847308
CAS No.: 1421442-42-3
M. Wt: 406.438
InChI Key: GGNQMMRSCGSJIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide is a bifunctional oxalamide derivative characterized by two distinct structural motifs:

  • N2-substituent: A 3-hydroxy-3-(naphthalen-1-yl)propyl group, combining a hydroxyl group for hydrogen bonding and a bulky naphthalene ring for hydrophobic interactions.

This compound’s oxalamide core (N-C(O)-C(O)-N) may act as a versatile scaffold for coordination chemistry or biological targeting due to its dual amide functionality .

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-hydroxy-3-naphthalen-1-ylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5/c26-19(18-7-3-5-15-4-1-2-6-17(15)18)10-11-24-22(27)23(28)25-16-8-9-20-21(14-16)30-13-12-29-20/h1-9,14,19,26H,10-13H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNQMMRSCGSJIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCCC(C3=CC=CC4=CC=CC=C43)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Dioxin Ring: The initial step involves the synthesis of the 2,3-dihydrobenzo[b][1,4]dioxin ring. This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Naphthalene Derivative Preparation: Concurrently, the naphthalene moiety is prepared by functionalizing naphthalene through Friedel-Crafts acylation or alkylation reactions.

    Coupling Reaction: The final step involves coupling the dioxin and naphthalene derivatives through an oxalamide linkage. This is typically done using oxalyl chloride in the presence of a base such as triethylamine, followed by the addition of the naphthalene derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the oxalamide linkage to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines and alcohols.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Biological Studies: The compound can be used in studies to understand its effects on cellular pathways and its potential as an enzyme inhibitor.

    Industrial Applications: It may serve as a precursor for the synthesis of more complex molecules used in pharmaceuticals or as a functional material in organic electronics.

Mechanism of Action

The mechanism of action of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. This inhibition can affect various cellular pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous molecules from literature, focusing on structural features, functional groups, and inferred properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Potential Applications
Target Compound Oxalamide Dihydrobenzodioxin, Naphthalene, Hydroxypropyl Catalysis, Drug Discovery
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide N,O-Bidentate directing group, Methylbenzene Metal-catalyzed C–H functionalization
N1-(3-Hydroxypropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide Oxalamide Hexahydropyridoquinolin, Hydroxypropyl Bioactive molecules (e.g., kinase inhibitors)
Ethyl 4-(2-(naphthalen-1-ylamino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate Pyridazine Naphthalene, p-Tolyl, Ester Photodynamic therapy, Sensors

Key Observations

Oxalamide vs. Benzamide Scaffolds :

  • The target compound’s oxalamide core offers two amide groups, enabling stronger metal coordination or multi-site hydrogen bonding compared to the single amide in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide . This may enhance its utility in catalysis or protein binding.
  • The dihydrobenzodioxin group in the target compound provides electron-donating ether oxygens, contrasting with the methylbenzene group in the benzamide analog. This difference could influence regioselectivity in catalytic reactions .

Naphthalene vs. This may improve membrane permeability in drug design. In Ethyl 4-...pyridazine-3-carboxylate , the pyridazine core and ester group suggest applications in photodynamic agents, whereas the target compound’s hydroxyl group could favor aqueous solubility.

Hydroxypropyl Modifications: The 3-hydroxypropyl chain in the target compound and the hexahydropyridoquinolin analog both introduce hydroxyl groups for hydrogen bonding.

Research Findings and Implications

  • Synthetic Accessibility: While the benzamide analog in was synthesized via acyl chloride and amino alcohol coupling, the target compound likely requires stepwise oxalamide formation (e.g., coupling dihydrobenzodioxin-6-amine and 3-hydroxy-3-(naphthalen-1-yl)propylamine with oxalyl chloride).
  • Catalytic Utility : The oxalamide core’s dual coordination sites could mimic N,N-bidentate ligands in palladium-catalyzed C–H activation, as seen in related benzamide systems .

Biological Activity

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide (CAS Number: 899982-50-4) is a synthetic compound that incorporates a unique combination of a benzo[b][1,4]dioxin moiety linked to an oxalamide functional group. This structural configuration suggests potential biological activities that merit detailed investigation. The compound is of interest in medicinal chemistry due to its possible applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The molecular formula of the compound is C19H19N3O3C_{19}H_{19}N_{3}O_{3}, with a molecular weight of 325.37 g/mol. The presence of the oxalamide group is significant as it may influence the compound's solubility and interaction with biological targets.

PropertyValue
Molecular FormulaC₁₉H₁₉N₃O₃
Molecular Weight325.37 g/mol
CAS Number899982-50-4

Biological Activity Overview

Preliminary studies indicate that compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety exhibit diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific biological activities of this compound have been explored through various research methodologies.

Anticancer Activity

Research has demonstrated that derivatives of oxalamides can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on similar compounds have shown IC50 values ranging from 93.7 µM to over 300 µM against different cancer types (HeLa, BICR18, U87) while maintaining selectivity for cancerous cells over normal cells . Although specific IC50 values for this compound are not yet published, its structural similarity to known active compounds suggests potential efficacy.

Anti-inflammatory Activity

The anti-inflammatory properties of oxalamide derivatives have been noted in several studies. These compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are critical mediators in inflammatory responses. Given the structural characteristics of this compound, it is hypothesized that it may possess similar anti-inflammatory effects.

Antimicrobial Potential

Compounds with benzo[b][1,4]dioxin structures have been investigated for their antimicrobial properties. For example, derivatives have shown activity against various bacterial strains by disrupting cell membrane integrity . The potential for this compound to act as an antimicrobial agent warrants further exploration.

Case Studies and Research Findings

Several studies have focused on similar compounds to elucidate their biological profiles:

  • Cytotoxicity Assays : In vitro studies on related oxalamide derivatives demonstrated varying degrees of cytotoxicity across different cancer cell lines. For instance, one study reported significant cytotoxic effects with IC50 values as low as 93.7 µM for certain derivatives against U87 glioblastoma cells .
  • Inflammatory Response Modulation : A study highlighted that certain oxalamide compounds could effectively inhibit LPS-induced NO production in macrophages, indicating their potential as anti-inflammatory agents.
  • Antimicrobial Activity : Research on benzo[d]dioxins has shown promising results against pathogenic bacteria and fungi. These findings suggest that this compound may also exhibit similar antimicrobial properties .

Q & A

Basic Research Questions

What are the optimized synthetic routes for N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide?

The synthesis typically involves:

Coupling of dihydrobenzo[b][1,4]dioxin-6-amine with activated oxalic acid derivatives (e.g., oxalyl chloride) under anhydrous conditions.

Naphthalene-propylamine precursor preparation : 3-hydroxy-3-(naphthalen-1-yl)propylamine is synthesized via nucleophilic addition of naphthalene derivatives to epoxides or via Grignard reactions.

Oxalamide bond formation : The two precursors are coupled using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane or DMF at 0–25°C .
Key considerations : Monitor reaction progress via TLC, optimize pH and temperature to avoid side reactions (e.g., racemization), and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

How can researchers validate the structural integrity and purity of this compound?

Use a combination of analytical techniques:

  • NMR : Confirm proton environments (e.g., dihydrobenzodioxin aromatic protons at δ 6.7–7.1 ppm, naphthalene protons at δ 7.3–8.2 ppm) and oxalamide NH signals (δ 8.5–9.5 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z ~495) and fragmentation patterns .
  • HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients and UV detection at 254 nm .

What in vitro assays are suitable for initial biological activity screening?

  • Anticancer activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC50 determination over 48–72 hours .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
  • Cytotoxicity controls : Include non-cancerous cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Modify substituents :
    • Replace naphthalene with other aromatic groups (e.g., biphenyl, anthracene) to assess π-π stacking effects .
    • Vary the dihydrobenzodioxin moiety with electron-withdrawing/donating groups (e.g., -NO2, -OCH3) .
  • Evaluate stereochemistry : Synthesize enantiomers to determine if bioactivity is chirality-dependent .
  • Computational docking : Use AutoDock Vina to predict binding modes with targets like kinases or GPCRs .

How can researchers resolve contradictions in biological assay data across different studies?

  • Control for assay conditions : Standardize cell culture media, incubation times, and DMSO concentrations (<0.1%) .
  • Verify compound stability : Pre-screen for degradation using HPLC and adjust storage conditions (e.g., -20°C under argon) .
  • Orthogonal assays : Confirm activity via complementary methods (e.g., apoptosis assays if MTT results are inconclusive) .

What strategies are effective for identifying the molecular target(s) of this compound?

  • Pull-down assays : Use biotinylated analogs with streptavidin beads to isolate bound proteins, followed by LC-MS/MS identification .
  • CRISPR knockouts : Validate candidate targets (e.g., kinases) in isogenic cell lines .
  • Thermal proteome profiling (TPP) : Monitor protein denaturation shifts upon compound binding .

How can metabolic stability and in vivo pharmacokinetics be evaluated?

  • Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
  • Pharmacokinetic (PK) studies : Administer intravenously/orally to rodents, collect plasma at intervals (0–24h), and calculate AUC, t1/2, and bioavailability .
  • Tissue distribution : Use radiolabeled compound (e.g., 14C) to track accumulation in organs .

What experimental approaches mitigate off-target effects in functional studies?

  • Counter-screening : Test against panels of related targets (e.g., kinase inhibitor libraries) .
  • Proteome-wide profiling : Use affinity-based proteomics (e.g., CETSA) to identify non-specific interactions .
  • Dose-response analysis : Establish EC50 values in primary assays and compare to off-target activity thresholds .

How can researchers address low solubility in aqueous buffers during bioassays?

  • Co-solvents : Use DMSO (≤1%) or cyclodextrins (e.g., HP-β-CD) to enhance solubility .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .

What crystallographic or computational methods elucidate 3D conformation and binding modes?

  • X-ray crystallography : Co-crystallize with target proteins (e.g., kinases) using hanging-drop vapor diffusion .
  • Molecular dynamics (MD) simulations : Analyze stability of ligand-target complexes in explicit solvent (e.g., GROMACS) .
  • Density functional theory (DFT) : Calculate electrostatic potential maps to predict reactive sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.